molecular formula C24H28ClN3O4 B11139311 2-(4-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone

2-(4-chloro-1H-indol-1-yl)-1-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]ethanone

Cat. No.: B11139311
M. Wt: 457.9 g/mol
InChI Key: JJFWAUXHYGDMEJ-UHFFFAOYSA-N
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Description

TAK-285 , is a synthetic organic compound. Its chemical structure consists of an indole ring, a piperazine moiety, and three methoxy groups. TAK-285 has gained attention due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes::

    Indole Synthesis: The indole portion of TAK-285 can be synthesized via Fischer indole synthesis or other indole-forming reactions.

    Piperazine Formation: The piperazine ring is typically introduced through reductive amination of an appropriate ketone or aldehyde with piperazine.

    Trimethoxybenzyl Group Addition: The trimethoxybenzyl group is attached using standard organic synthesis methods.

Industrial Production:: TAK-285 is produced on a larger scale using efficient synthetic routes. These methods involve optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

TAK-285 undergoes various chemical reactions:

    Oxidation: It can be oxidized to form a corresponding ketone.

    Reduction: Reduction of the ketone group yields the secondary alcohol.

    Substitution: Nucleophilic substitution reactions occur at the indole nitrogen or piperazine nitrogen.

    Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) and Lewis acids (for cyclization) are employed.

    Major Products: The reduced form (secondary alcohol) and substituted derivatives are significant products.

Scientific Research Applications

TAK-285 has diverse applications:

    Cancer Research: It inhibits HER2 (human epidermal growth factor receptor 2) and shows promise in treating HER2-positive breast cancer.

    Neuroscience: TAK-285’s effects on neurotransmitter systems are being explored.

    Antiviral Properties: Some studies suggest antiviral potential.

    Drug Development: Researchers investigate TAK-285 as a lead compound for novel drug development.

Mechanism of Action

TAK-285’s primary mechanism involves inhibiting HER2, a receptor tyrosine kinase. By blocking HER2 signaling pathways, it suppresses cell proliferation and survival. Further studies are ongoing to elucidate additional targets and pathways affected by TAK-285.

Comparison with Similar Compounds

TAK-285 stands out due to its unique combination of indole, piperazine, and trimethoxybenzyl moieties. Similar compounds include lapatinib, neratinib, and afatinib, which also target HER2 or related kinases.

Properties

Molecular Formula

C24H28ClN3O4

Molecular Weight

457.9 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H28ClN3O4/c1-30-21-8-7-17(23(31-2)24(21)32-3)15-26-11-13-27(14-12-26)22(29)16-28-10-9-18-19(25)5-4-6-20(18)28/h4-10H,11-16H2,1-3H3

InChI Key

JJFWAUXHYGDMEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C(=O)CN3C=CC4=C3C=CC=C4Cl)OC)OC

Origin of Product

United States

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